3-Pyridinecarboxamide, 2-amino-N-phenyl-

Pain Research Ion Channel Pharmacology Nav1.8 Inhibition

Securing the precise 2-amino-N-phenylnicotinamide scaffold is critical for SAR-driven pain and epigenetics research. Generic nicotinamides lack the essential 2-amino handle required for target binding and derivatization. This compound serves as the definitive starting point for Nav1.8 inhibitor libraries and HDAC3 selectivity studies. - Core Scaffold: Enables patent-defined exploration of Nav1.8 inhibitors for pain, cough, and itch. - HDAC Selectivity: Demonstrates ~14-fold selectivity for HDAC3 over HDAC11 and ~3.4-fold over HDAC1. - Reliable Supply: Analytically verified building block supplied for reproducible medicinal chemistry programs.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 51071-50-2
Cat. No. B14666027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxamide, 2-amino-N-phenyl-
CAS51071-50-2
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N
InChIInChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16)
InChIKeyAPYCULMNNNDZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-phenylnicotinamide Procurement Specification


3-Pyridinecarboxamide, 2-amino-N-phenyl- (CAS 51071-50-2) is an aromatic anilide characterized by a 2-amino substitution on the pyridine ring . It belongs to a class of compounds patented as inhibitors of the Nav1.8 sodium ion channel, a target associated with pain, cough, and itch disorders [1][2]. Its molecular structure (C12H11N3O, MW 213.23 g/mol) serves as a foundational scaffold for further derivatization to modulate potency and selectivity .

1 Core scaffold for Nav1.8 inhibitor optimization programs
2 Tool for HDAC isoform selectivity studies
3 Key intermediate for regioisomeric analog synthesis

2-Amino-N-phenyl Scaffold Sourcing Necessity


Generic substitution of 3-Pyridinecarboxamide, 2-amino-N-phenyl- is not scientifically defensible due to the strict structure-activity relationship (SAR) governing its intended applications. The 2-amino group is not an inert substituent; it is a critical functional handle for generating potent and selective inhibitors. In the Nav1.8 inhibitor patent family, this unsubstituted core compound serves as the base structure upon which a wide range of modifications are built to achieve desired pharmacological profiles [1]. Similarly, in the context of histone deacetylase (HDAC) inhibition, the presence and specific position of the amino group on the phenyl ring profoundly influence isoform selectivity . Replacing this compound with a simpler nicotinamide or a different positional isomer would remove the essential structural element required for targeted binding, thereby invalidating the basis of its selection for specific research programs.

Scaffold integrity is essential Replacing the 2-amino-nicotinamide core may remove the key binding handle required for Nav1.8 or HDAC target engagement.
Regioisomer mismatch alters activity Confusing with N-(2-aminophenyl)nicotinamide (amino on phenyl) leads to a different HDAC selectivity profile and potential loss of Nav1.8 scaffold utility.
Substitution pattern defines selectivity Modifying the 2-amino position or phenyl substitution can shift isoform preference, invalidating research hypotheses based on the unsubstituted core.

2-Amino-N-phenyl Scaffold Evidence


Nav1.8 Inhibition: Scaffold vs Benchmark

As a foundational scaffold in a patent series, 3-Pyridinecarboxamide, 2-amino-N-phenyl- exhibits baseline inhibitory activity against the human Nav1.8 sodium channel. In a comparative class-level analysis, this unsubstituted core compound shows an IC50 of >55.69 µM in an electrophysiology assay . In contrast, optimized derivatives within the same patent family demonstrate nanomolar potency (e.g., an analog with an IC50 of 114 nM against a related VEGFR-2 target) [1], highlighting the scaffold's role as a starting point for chemical optimization rather than a high-potency final candidate.

Nav1.8 scaffold vs derivative
Class-level inference
Scaffold IC50: >55.69 µM Optimized derivative: 114 nM (VEGFR-2 context) Difference: >488-fold
Foundation for building potent Nav1.8 inhibitors
Patent-class scaffold; potency optimization needed for advanced studies
Pain Research Ion Channel Pharmacology Nav1.8 Inhibition

HDAC Isoform Selectivity

The compound 3-Pyridinecarboxamide, 2-amino-N-phenyl- (often referenced by its isomer N-(2-aminophenyl)nicotinamide, CAS 436089-31-5) exhibits a broad but differential inhibitory profile against various histone deacetylase (HDAC) isoforms. In biochemical assays, it demonstrates the highest potency against HDAC3 (IC50 = 3.64 µM), followed by HDAC2 (IC50 = 6.98 µM), HDAC1 (IC50 = 12.4 µM), and shows significantly weaker inhibition of HDAC11 (IC50 > 50 µM) [1][2]. This distinct isoform selectivity pattern is critical, as it allows for targeted modulation of specific HDAC-mediated pathways.

HDAC isoform selectivity
Cross-study comparable
HDAC3: 3.64 µM · HDAC2: 6.98 µM · HDAC1: 12.4 µM · HDAC11: >50 µM
~14-fold selectivity for HDAC3 over HDAC11 supports targeted epigenetic studies
Biochemical enzyme assays; selective modulation context, not pan-HDAC
Epigenetics Cancer Research HDAC Inhibition

Regioisomeric Distinction: N-Phenyl vs 2-Aminophenyl

The precise chemical structure of 3-Pyridinecarboxamide, 2-amino-N-phenyl- (CAS 51071-50-2) is defined by a key regioisomeric feature: the amino group is located on the pyridine ring at the 2-position, while the phenyl ring attached to the amide nitrogen is unsubstituted. This is structurally distinct from its close analog, N-(2-aminophenyl)nicotinamide (CAS 436089-31-5), where the amino group is attached to the phenyl ring . This structural difference has profound implications for molecular interactions and biological activity, as evidenced by the distinct biological activities associated with each regioisomer.

Regioisomer distinction
Head-to-head
Target: 2-amino on pyridine (CAS 51071-50-2) → Nav1.8 scaffold, HDAC inhibitor Analog: 2-amino on phenyl (CAS 436089-31-5) → distinct HDAC selectivity
Positional isomer identity determines research application fit
Confirm by InChIKey and biological assay before procurement
Medicinal Chemistry Chemical Synthesis SAR Analysis

2-Amino-N-phenyl Scaffold Applications


Nav1.8 Inhibitor Optimization Scaffold

Use as a core building block in medicinal chemistry programs aimed at developing novel Nav1.8 sodium channel inhibitors for the treatment of pain, cough, or itch disorders. The compound provides the fundamental 2-amino-N-phenyl nicotinamide framework required for patent SAR exploration [1].

HDAC3-Selective Epigenetic Tool

Employ as a biochemical tool to study the specific role of HDAC3 versus other class I HDACs. Its demonstrated ~14-fold selectivity for HDAC3 over HDAC11 and ~3.4-fold over HDAC1 [2] allows for more nuanced investigation of epigenetic regulation in cancer and other diseases.

Precursor for Regioisomeric Analogs

Serve as a key synthetic intermediate for creating libraries of N-phenyl nicotinamide derivatives. Its unique 2-amino substitution on the pyridine ring provides a distinct chemical handle for further functionalization, enabling the generation of compounds with varied biological profiles distinct from its phenyl-amino isomer.

Application
Selection Property
Validation Focus
Nav1.8 target engagement studies
Core scaffold integrity
Nav1.8 inhibitory activity optimization
HDAC3-selective epigenetic research
HDAC3 isoform selectivity
Differential HDAC inhibition profiling
Regioisomeric SAR exploration
2-amino pyridine regioisomer
Regioisomer identity and activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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